5-(4-chlorophényl)-4-phényl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

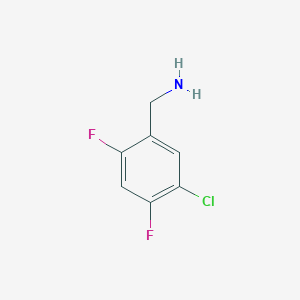

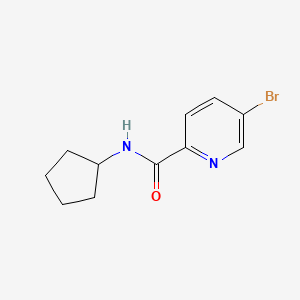

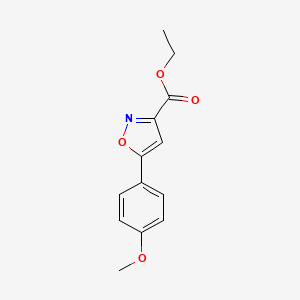

The compound “5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of phenyl groups and a thiol (-SH) group can confer unique chemical properties to the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl azide with a suitable alkyne in a process known as a click reaction, a term used to describe a number of reactions that generate substances quickly and reliably by joining small units together .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms. Attached to this ring are two phenyl rings and a thiol group .Chemical Reactions Analysis

The chemical reactions of this compound would be largely determined by the functional groups present in the molecule. The thiol group could undergo oxidation reactions to form disulfides. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make the compound relatively stable and non-reactive, while the thiol group could make the compound somewhat polar and capable of participating in hydrogen bonding .Applications De Recherche Scientifique

Activité Antivirale

Ce composé a été étudié pour ses propriétés antivirales potentielles. En particulier, des dérivés de ce composé ont montré une activité contre le virus de la mosaïque du tabac (TMV), un pathogène important chez les plantes . L'incorporation de sulfonamides dans les cycles 1,3,4-thiadiazole, qui sont structurellement liés au composé en question, peut produire des composés qui agissent comme des inhibiteurs de l'anhydrase carbonique, offrant potentiellement un mécanisme d'activité antivirale.

Propriétés Antifongiques et Antibactériennes

La partie 1,3,4-thiadiazole, qui constitue une partie essentielle du composé, est associée à des propriétés antifongiques et antibactériennes . Cela suggère que le composé pourrait être utile dans le développement de nouveaux traitements contre les infections fongiques et bactériennes, en tirant parti de la bioactivité du cycle thiadiazole.

Applications Agricoles

Compte tenu de ses propriétés antivirales et antifongiques, ce composé pourrait potentiellement être utilisé en agriculture. Il pourrait servir d'agent protecteur contre divers agents pathogènes des plantes, améliorant ainsi le rendement des cultures et réduisant les pertes de récoltes dues aux maladies .

Inhibition de l'Anhydrase Carbonique

Des composés ayant une structure 1,3,4-thiadiazole ont été rapportés pour inhiber l'anhydrase carbonique . Cette enzyme est impliquée dans de nombreux processus physiologiques, et les inhibiteurs sont utilisés pour traiter diverses affections, notamment le glaucome, le mal des montagnes et l'épilepsie.

Études de Structure Moléculaire

Le composé a fait l'objet d'études informatiques utilisant la théorie de la fonctionnelle de la densité (DFT). Ces études aident à comprendre la structure moléculaire, les propriétés électroniques et la réactivité chimique, qui sont essentielles pour concevoir des médicaments et des matériaux ayant des propriétés spécifiques .

Analyse Spectroscopique

La recherche s'est également concentrée sur l'analyse spectroscopique de ce composé, y compris les études UV-Visible et IR. De telles analyses sont essentielles pour caractériser le composé et comprendre ses interactions avec d'autres molécules .

Applications de Modulateur Sélectif des Récepteurs Estrogéniques (SERM)

Bien que n'étant pas directement liés au composé en question, des composés structurellement similaires ont été étudiés pour leur utilisation comme SERM. Ce sont une classe de médicaments utilisés pour bloquer l'œstrogène dans certains tissus et l'imiter dans d'autres, principalement utilisés dans le traitement du cancer du sein et de l'ostéoporose.

Réactivité Chimique et Conception de Médicaments

Les paramètres de réactivité du composé, étudiés par DFT, fournissent des informations sur son comportement chimique. Ces informations sont précieuses pour la conception de médicaments, où la réactivité du composé pourrait être adaptée pour cibler des voies biologiques spécifiques .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various biological targets .

Mode of Action

It’s worth noting that similar compounds have been found to disrupt the production of adenosine triphosphate .

Biochemical Pathways

Similar compounds have been found to affect various biological activities .

Pharmacokinetics

Similar compounds have been found to exhibit non-linear oral pharmacokinetics in humans .

Result of Action

Similar compounds have been found to have various biological activities .

Action Environment

Similar compounds have been found to be influenced by various environmental factors .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. For instance, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response. Additionally, 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, altering their activity and affecting downstream signaling events .

Cellular Effects

The effects of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to cell death. Additionally, 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can inhibit the proliferation of cancer cells by blocking the cell cycle at specific checkpoints . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, preventing the phosphorylation of downstream targets. Additionally, 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemicals. Long-term studies have shown that 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, this compound can effectively inhibit the growth of tumors without causing significant toxicity. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the toxic effects of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol become pronounced, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and the levels of key metabolites. Additionally, 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can influence the activity of enzymes involved in the biosynthesis and degradation of important biomolecules, such as nucleotides and amino acids .

Transport and Distribution

The transport and distribution of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and multidrug resistance proteins. Once inside the cell, 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be localized to the mitochondria, where it can interact with mitochondrial proteins and affect mitochondrial function. Additionally, this compound can be targeted to the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3S/c15-11-8-6-10(7-9-11)13-16-17-14(19)18(13)12-4-2-1-3-5-12/h1-9H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOJIGWGJWZBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353052 | |

| Record name | 5-(4-Chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93300-54-0 | |

| Record name | 5-(4-Chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the anticancer activity of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol?

A1: The study "Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent" [] investigated the synthesis and anticancer potential of a series of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives. While the specific mechanisms of action and targets were not fully elucidated in this study, the researchers demonstrated that some of the synthesized compounds exhibited promising anticancer activity in vitro.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)

![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)